molecular formula C17H21N3O3S B2615416 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 2034591-51-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B2615416
CAS RN: 2034591-51-8
M. Wt: 347.43
InChI Key: PFFHZARYDKYIHT-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, evaluated as potent anticancer agents. The structural diversity and synthesis methodology highlight the significant role of thiadiazole derivatives in anticancer research, suggesting a potential area of application for compounds like the one (Gomha et al., 2017).

Anti-inflammatory and Analgesic Agents

Research conducted by Abu‐Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone, including thiadiazole derivatives, exhibited significant analgesic and anti-inflammatory activities. This study underscores the potential of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Action

Kobzar et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing novel thiadiazole compounds with promising antimicrobial and antifungal activities. This research highlights the relevance of thiadiazole derivatives in searching for new antimicrobial agents, potentially including the compound of interest (Kobzar et al., 2019).

N-Heterocyclic Carbene (NHC) Catalysis

A study by Snieckus and Trujillo (2020) reported the NHC-catalyzed [3 + 3] annulation of thioamides with modified enals for the enantioselective synthesis of functionalized thiazinones. This work illustrates the versatility of NHC catalysis in synthesizing heterocyclic compounds and may point towards synthetic routes relevant to the compound (Snieckus & Trujillo, 2020).

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-19-15-4-2-3-5-16(15)20(24(19,22)23)9-8-18-17(21)14-11-12-6-7-13(14)10-12/h2-7,12-14H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFHZARYDKYIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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